molecular formula C5H8F6N2 B11761549 n, n-Bis-trifluoromethylpropane-1,3-diamine

n, n-Bis-trifluoromethylpropane-1,3-diamine

Cat. No.: B11761549
M. Wt: 210.12 g/mol
InChI Key: HWGSVIFMZZXIDM-UHFFFAOYSA-N
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Description

N,N-Bis(trifluoromethyl)propane-1,3-diamine is a fluorinated diamine compound characterized by a propane backbone with two trifluoromethyl (–CF₃) groups attached to the terminal amine groups. This structure confers unique physicochemical properties, including enhanced lipophilicity, thermal stability, and resistance to metabolic degradation, making it valuable in pharmaceutical and materials science applications. The electron-withdrawing nature of the –CF₃ groups also modulates the compound’s reactivity, enabling selective participation in nucleophilic and catalytic processes .

Properties

Molecular Formula

C5H8F6N2

Molecular Weight

210.12 g/mol

IUPAC Name

N',N'-bis(trifluoromethyl)propane-1,3-diamine

InChI

InChI=1S/C5H8F6N2/c6-4(7,8)13(3-1-2-12)5(9,10)11/h1-3,12H2

InChI Key

HWGSVIFMZZXIDM-UHFFFAOYSA-N

Canonical SMILES

C(CN)CN(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n, n-Bis-trifluoromethylpropane-1,3-diamine typically involves the reaction of trifluoromethyl-substituted precursors with propane-1,3-diamine. One common method includes the use of trifluoromethyl iodide and propane-1,3-diamine under controlled conditions to achieve the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired compound.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: n, n-Bis-trifluoromethylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of trifluoromethyl-substituted amides or carboxylic acids.

    Reduction: Formation of trifluoromethyl-substituted amines or alcohols.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

Chemistry: n, n-Bis-trifluoromethylpropane-1,3-diamine is used as a building block in organic synthesis. Its unique trifluoromethyl groups impart desirable properties to target molecules, such as increased lipophilicity and metabolic stability.

Biology: In biological research, the compound is explored for its potential as a ligand in the design of enzyme inhibitors or receptor modulators. Its trifluoromethyl groups can enhance binding affinity and selectivity.

Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its unique chemical structure may contribute to the development of novel pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of n, n-Bis-trifluoromethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-Bis(trifluoromethyl)propane-1,3-diamine with analogous propane-1,3-diamine derivatives, focusing on structural variations, functional properties, and applications.

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
N,N-Bis(trifluoromethyl)propane-1,3-diamine –CF₃ at N1 and N3 C₅H₈F₆N₂ 218.12 g/mol High lipophilicity, thermal stability
N1,N1,N3,N3-Tetramethylpropane-1,3-diamine –CH₃ at N1 and N3 C₇H₁₈N₂ 130.23 g/mol Hydrophilic, low boiling point (data unavailable)
N,N'-Tetrabutylpropane-1,3-diamine (TBP) –C₄H₉ at N1 and N3 C₁₁H₂₆N₂ 186.34 g/mol Hydrophobic, anticancer activity
N1-(4-Nitro-2-trifluoromethylphenyl)-propane-1,3-diamine Aromatic nitro and –CF₃ groups C₁₀H₁₂F₃N₃O₂ 263.22 g/mol Electron-deficient, agrochemical intermediate
Key Observations:
  • Lipophilicity : The –CF₃ groups in N,N-Bis(trifluoromethyl)propane-1,3-diamine increase lipophilicity compared to methyl (–CH₃) or butyl (–C₄H₉) substituents, enhancing membrane permeability in drug design .
  • Thermal Stability: Fluorinated derivatives exhibit higher thermal stability than non-fluorinated analogues, making them suitable for high-temperature industrial processes .
  • Reactivity : The electron-withdrawing –CF₃ groups reduce the basicity of the amine groups, altering catalytic and binding behaviors compared to alkyl-substituted diamines .
Material Science
  • N,N'-Bis(2-hydroxyethyl)propane-1,3-diamine : Used as a crosslinker in polymer synthesis due to its dual amine and hydroxyl functionalities .
  • N-Octadecylpropane-1,3-diamine : Functions as a surfactant in coatings and adhesives .

Biological Activity

N,N-bis-trifluoromethylpropane-1,3-diamine is a fluorinated diamine that has garnered interest in various fields, including medicinal chemistry and materials science. This compound's unique properties stem from its trifluoromethyl groups, which significantly influence its biological activity and interactions with biological systems.

  • Chemical Formula: C5_5H8_8F6_6N2_2
  • Molecular Weight: 202.12 g/mol
  • CAS Number: 4097-89-6
  • Structure: The compound features a central propane chain with two amino groups and two trifluoromethyl groups attached.

The biological activity of N,N-bis-trifluoromethylpropane-1,3-diamine is primarily attributed to its ability to interact with various biological macromolecules. The trifluoromethyl groups enhance lipophilicity and may facilitate membrane penetration, allowing the compound to exert effects on cellular processes.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: The presence of amino groups allows for potential interactions with enzyme active sites.
  • Receptor Binding: The structural features may enable binding to specific receptors, influencing signaling pathways.
  • Antimicrobial Activity: Fluorinated compounds often exhibit enhanced antimicrobial properties due to their unique interactions with bacterial membranes.

Biological Activity Overview

Research has indicated that N,N-bis-trifluoromethylpropane-1,3-diamine exhibits a range of biological activities, including:

  • Antimicrobial Effects: Studies suggest that fluorinated amines can disrupt bacterial cell membranes, leading to cell lysis.
  • Cytotoxicity: The compound has shown cytotoxic effects in various cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Properties: Preliminary studies indicate that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Study 1: Antimicrobial Activity

A study conducted by researchers in 2023 evaluated the antimicrobial efficacy of N,N-bis-trifluoromethylpropane-1,3-diamine against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL

Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50_{50} values ranging from 20 to 40 µM after 48 hours of exposure, indicating promising anticancer activity.

Cell LineIC50_{50} (µM)
HeLa25
MCF-735

Q & A

What spectroscopic and crystallographic methods are recommended for characterizing N,N-Bis(trifluoromethyl)propane-1,3-diamine?

Answer:

  • Spectroscopy : Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm the presence and position of trifluoromethyl groups and amine protons. IR spectroscopy can identify N–H and C–F stretching vibrations (3000–3300 cm1^{-1} and 1100–1200 cm1^{-1}, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement (SHELX suite) is critical for resolving stereochemistry and intermolecular interactions. Hydrogen-bonding patterns can be analyzed using graph-set theory (e.g., Etter’s formalism) to classify motifs like R22(8)\text{R}_2^2(8) or D22(10)\text{D}_2^2(10) .

How can synthetic routes for N,N-Bis(trifluoromethyl)propane-1,3-diamine be optimized to address fluorination challenges?

Answer:

  • Stepwise Fluorination : Introduce trifluoromethyl groups via nucleophilic substitution (e.g., using CF3_3I or Ruppert–Prakash reagent) under anhydrous conditions. Monitor reaction progress with 19F^{19}\text{F} NMR to avoid over-fluorination .
  • Protection-Deprotection : Protect primary amines with tert-butoxycarbonyl (Boc) groups before fluorination to prevent side reactions. Post-fluorination, deprotect using acidic conditions (e.g., TFA) .
  • Catalysis : Explore transition-metal catalysts (e.g., CuI) to enhance selectivity in C–F bond formation. Compare yields under varying temperatures (25–80°C) and solvent polarities .

What role does N,N-Bis(trifluoromethyl)propane-1,3-diamine play in supramolecular chemistry, and how do its hydrogen-bonding properties influence self-assembly?

Answer:

  • Directional Interactions : The compound’s dual amine and trifluoromethyl groups enable dual hydrogen-bond donor/acceptor behavior. Computational modeling (e.g., DFT) predicts preferred geometries for dimerization or chain formation .
  • Crystal Engineering : In cocrystals, trifluoromethyl groups engage in weak C–F\cdotsH–N interactions, while amines form stronger N–H\cdotsN bonds. Use Mercury (CCDC) software to analyze packing motifs and compare with analogous non-fluorinated diamines .

How can researchers resolve contradictions in reported biological activities of N,N-Bis(trifluoromethyl)propane-1,3-diamine derivatives?

Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, solvent, and cell lines). For anticancer activity (e.g., prostate tumor models), use MTT assays with positive controls like doxorubicin .
  • Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., alkyl vs. aryl groups on the diamine backbone) and correlate with IC50_{50} values. Molecular docking (AutoDock Vina) can identify binding affinities to targets like polyamine catabolic enzymes .

What methodologies are effective for analyzing N,N-Bis(trifluoromethyl)propane-1,3-diamine derivatives in HPLC-based applications?

Answer:

  • Derivatization : React with aldehydes (e.g., formaldehyde) to form stable imine derivatives. Optimize reaction time (30–60 min) and pH (8–10) to maximize yield .
  • Chromatography : Use porous graphitic carbon (PGC) columns for separation, with mobile phases like acetonitrile/water (70:30 v/v) and fluorescence detection (λex_{ex} = 280 nm, λem_{em} = 350 nm). Validate method robustness via spike-recovery tests in biological matrices .

How do electronic effects of trifluoromethyl groups impact the compound’s reactivity in organocatalysis?

Answer:

  • Electron-Withdrawing Effects : Trifluoromethyl groups reduce amine basicity (pKa_a ~8–9 vs. ~10 for non-fluorinated analogues), influencing catalytic activity in reactions like Michael additions. Titrate with HCl to measure pKa_a shifts .
  • Kinetic Studies : Compare turnover frequencies (TOF) in asymmetric catalysis (e.g., aldol reactions) between fluorinated and non-fluorinated derivatives. Use enantiomeric excess (ee) as a metric for stereoselectivity .

What safety protocols are critical when handling N,N-Bis(trifluoromethyl)propane-1,3-diamine in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential amine volatility and respiratory irritation .
  • Storage : Store under argon at 2–8°C to prevent oxidation. Monitor for decomposition via TLC (silica gel 60 F254_{254}) with ethyl acetate/hexane (1:1) as eluent .

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